molecular formula C15H12N2O4 B1603965 Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate CAS No. 883566-56-1

Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

Cat. No. B1603965
M. Wt: 284.27 g/mol
InChI Key: HYMVXXQIUSYBLL-UHFFFAOYSA-N
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Description

“Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate” is a chemical compound that contains a total of 35 bonds, including 23 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ester, 1 primary aromatic amine, and 1 aromatic hydroxyl .


Molecular Structure Analysis

“Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate” contains a total of 33 atoms, including 12 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . The structure includes a variety of functional groups, including an ester, a primary amine, and a hydroxyl group, all of which are aromatic .

Safety And Hazards

While specific safety and hazard information for “Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate” is not available, similar compounds have hazard statements associated with them . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

methyl 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-20-15(19)9-4-2-8(3-5-9)14-17-11-6-10(16)12(18)7-13(11)21-14/h2-7,18H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMVXXQIUSYBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647577
Record name Methyl 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

CAS RN

883566-56-1
Record name Methyl 4-(5-amino-6-hydroxy-2-benzoxazolyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883566-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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